molecular formula C5H4BrN5 B1275490 2-Amino-6-bromopurine CAS No. 82499-03-4

2-Amino-6-bromopurine

Cat. No. B1275490
CAS RN: 82499-03-4
M. Wt: 214.02 g/mol
InChI Key: HPGBGNVPUMCKPM-UHFFFAOYSA-N
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Description

2-Amino-6-bromopurine is a compound that has been studied in various contexts due to its relevance in nucleic acid chemistry and potential applications in pharmaceuticals. It is a derivative of purine, which is one of the fundamental components of nucleic acids, DNA and RNA. The presence of an amino group at the 2-position and a bromine atom at the 6-position distinguishes it from the natural purine bases and imparts unique properties that have been exploited in biochemical and mutagenesis studies .

Synthesis Analysis

The synthesis of 2-amino-6-bromopurine and its derivatives has been a subject of interest in several studies. A nonaqueous diazotization-dediazoniation approach has been used to convert aminopurine nucleoside derivatives into 6-halopurine derivatives, including 2-bromo-6-chloropurine, with antimony trihalide catalysis proving highly beneficial for the reaction efficiency . Another study presents a novel synthetic approach that involves the creation of a condensed polyazotic heterocyclic structure, which is then transformed into triaminopyrimidine and subsequently cyclized into 2-aminopurine . Additionally, cross-coupling reactions have been employed to synthesize acyclic nucleotide analogues derived from 2-amino-6-substituted purines, demonstrating the versatility of 2-amino-6-bromopurine as a precursor for various organic transformations .

Molecular Structure Analysis

The molecular structure of 2-amino-6-bromopurine and related compounds has been elucidated using various spectroscopic techniques. For instance, the structure of intermediate compounds in the synthesis of 2-aminopurine was confirmed by X-ray diffraction analysis . Moreover, the physical properties of related nucleosides and cyclonucleosides have been characterized by ultraviolet (UV), nuclear magnetic resonance (NMR), and circular dichroism (CD) spectroscopy, providing insights into the structural aspects of these molecules .

Chemical Reactions Analysis

2-Amino-6-bromopurine participates in various chemical reactions due to its reactive amino and bromo substituents. It has been used to induce mutations in phage DNA, where it was shown to cause transition mutations, with the mutagenic effect being influenced by the presence of naturally occurring deoxynucleosides . In another study, 2-amino-6-bromopurine was used to synthesize nonracemic N-(2-aminopurin-6-yl)-substituted amino acids through nucleophilic substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-amino-6-bromopurine are influenced by its molecular structure. For example, the fluorescence of 2-aminopurine, a closely related compound, is significantly affected by microhydration, which can dramatically increase its fluorescence lifetime depending on the specific hydrogen-bonding site and the number of water molecules . Additionally, the fluorescence quenching and lifetimes of 2-aminopurine have been studied in the context of nucleic acid base stacking, revealing that its fluorescence properties are context-dependent and can be quenched by interactions with other nucleobases .

Scientific Research Applications

Nucleoside Analogue Synthesis

2-Amino-6-bromopurine is utilized in the synthesis of nucleoside analogues. Facile direct substitution reactions with acetyl-protected 6-bromopurine nucleosides have been described, including the synthesis of guanosine derivatives and 2'-deoxyribonucleosides. These reactions involve primary aromatic amines, secondary aliphatic amines, and imidazole, highlighting the compound's potential in developing biochemical tools or new therapeutics (Véliz & Beal, 2001).

Studying Mutation Mechanisms

2-Amino-6-bromopurine plays a role in understanding mutation mechanisms. Its use in combination with other compounds, like 5-Bromodeoxyuridine, has provided insights into specific mutation inductions in phages, contributing to the broader understanding of DNA replication and mutation (Howard & Tessman, 1964).

Fluorescence Studies in Biochemistry

This compound is significant in fluorescence studies. It serves as a probe in DNA and RNA structure, providing insights into base-flipping and -folding mechanisms. The unique fluorescence properties of 2-Amino-6-bromopurine are utilized to understand molecular interactions in nucleic acids (Lobsiger et al., 2014).

Research in Viral Therapeutics

In the context of virology, derivatives of 2-Amino-6-bromopurine have shown potential in inhibiting the infectivity and replication of viruses, notably HIV. Its role in synthesizing nucleoside analogues that combat viral infections demonstrates its importance in the field of antiviral drug development (Shirasaka et al., 1990).

Safety And Hazards

When handling 2-Amino-6-bromopurine, it is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .

properties

IUPAC Name

6-bromo-7H-purin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H4BrN5/c6-3-2-4(9-1-8-2)11-5(7)10-3/h1H,(H3,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPGBGNVPUMCKPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1)C(=NC(=N2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00422006
Record name 2-Amino-6-bromopurine
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Molecular Weight

214.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-bromopurine

CAS RN

82499-03-4
Record name 2-Amino-6-bromopurine
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Record name 82499-03-4
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Record name 2-Amino-6-bromopurine
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Synthesis routes and methods

Procedure details

86.0 g (0.3 mol) of phosphorus oxybromide was added to 73.1 g (1.0 mol) of N,N-dimethylformamide, and 15.1 g (0.1 mol)of guanine (manufactured by Sumika Fine Chemicals Co., Ltd.) was then added, followed by stirring at 100° C. for 4 hours. After cooling, 200 ml of water was carefully added at 20° C. After stirring at room temperature for 24 hours, the precipitating crystal was collected by filtration and dissolved in 200 ml of 25% aqueous ammonia with heating, and the insoluble substances were filtered out. The mother liquor was concentrated under reduced pressure, and the precipitating crystal was collected by filtration to yield 11.1 g (0.052 mol) of a pale yellow crystal of 2-amino-6-bromopurine (yield 52%). Its properties are as follows:
Quantity
86 g
Type
reactant
Reaction Step One
Quantity
73.1 g
Type
reactant
Reaction Step One
Quantity
15.1 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
EA Véliz, PA Beal - The Journal of Organic Chemistry, 2001 - ACS Publications
… synthesis of the tetraacetyl-protected 2-amino-6-bromopurine derivative, we wished to ascertain … The observed reactivity at the 6-position is maintained with a 2-amino-6-bromopurine …
Number of citations: 88 pubs.acs.org
T Shirasaka, K Murakami, H Ford Jr… - Proceedings of the …, 1990 - National Acad Sciences
… 2-Amino-6-fluoropurine, 2-amino-6-bromopurine, and 2',3'-dideoxyuridine were synthesized as described (14-16). Four 2-amino-6-halo-ddPs, four 6-halo-ddPs, and several …
Number of citations: 68 www.pnas.org
K Murakami, T Shirasaka, H Yoshioka… - Journal of medicinal …, 1991 - ACS Publications
… 2-Amino-6-fluoropurine, 2-amino-6-bromopurine,and 2',3'-dideoxyuridine (ddU) were synthesized by published methods.47"49 Under the conditions of the E. coli mediated biosynthesis …
Number of citations: 54 pubs.acs.org
YL Hu, X Liu, M Lu, Q Ge, XB Liu - Journal of the Korean Chemical …, 2010 - koreascience.kr
A series of some biologically active halogenopurines were synthesized from commercially available guanine (1). The reaction of guanine with acetic anhydride yielded 2, 9-…
Number of citations: 6 koreascience.kr
D Hocková, A Holý, M Masojídková, DT Keough… - Bioorganic & medicinal …, 2009 - Elsevier
… Changing the base to xanthine, adenine, 6-bromopurine, 2-amino-6-bromopurine, 6-chloropurine or 2-amino-6-chloropurine weakens the inhibition (K i ranges between 50 and 200 μM)…
Number of citations: 108 www.sciencedirect.com
M Lolli, C Medana, S Romagnano, F Castoldi… - Journal of Labelled … - academia.edu
… The preparation of 2amino-6-bromopurine was preferred over the classical chlorination of 6-thioguanine because it is easier to use bromine than dry chlorine gas. Mass spectroscopic …
Number of citations: 2 www.academia.edu
M Lolli, C Medana, S Romagnano… - Journal of Labelled …, 1998 - Wiley Online Library
… The preparation of 2amino-6-bromopurine was preferred over the classical chlorination of 6-thioguanine because it is easier to use bromine than dry chlorine gas. Mass spectroscopic …
Z Janeba, X Lin, MJ Robins - Nucleosides, Nucleotides and …, 2004 - Taylor & Francis
… Citation22 Véliz and Beal reported conversions of inosine and guanosine derivatives into the corresponding 6‐bromo‐ and 2‐amino‐6‐bromopurine compounds. However, their Appel …
Number of citations: 30 www.tandfonline.com
L Laera, N Guaragnella, S Giannattasio, L Moro - Cancers, 2019 - mdpi.com
… in resistance of castration-resistant prostate cancer cells to 6-TG-, taxane- and olaparib-based treatment but promoted sensitivity to apoptosis induced by 2-amino-6-bromopurine and 2,…
Number of citations: 5 www.mdpi.com
CE Minnier - 1968 - search.proquest.com
… To as tir red solution of 2-amino-6-bromopurine^ (2.0 g, 9.35 mmoles) and sodium hydroxide (0.92 g, 23 mmoles) in 100 ml of w ater was added ethyl chloroformate (2.17 g, 20 mmoles). …
Number of citations: 2 search.proquest.com

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